Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound features a trifluoromethyl group, which is significant in pharmaceutical chemistry due to its influence on biological activity and lipophilicity. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of neuroactive agents.
Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate has the Chemical Abstracts Service (CAS) number 318469-59-9. It is classified under the molecular formula with a molecular weight of approximately 358.31 g/mol . The structure includes a piperazine ring, a trifluoromethyl group, and a ketone functional group, which contribute to its chemical properties and biological activities.
The synthesis of Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate involves several steps, typically starting from commercially available precursors. A common method includes:
These methods highlight the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate can be represented as follows:
The compound's three-dimensional conformation is crucial for its interaction with biological targets .
Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds for research purposes .
The mechanism of action for Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate is not fully characterized but is hypothesized to involve interactions with neurotransmitter systems in the central nervous system. The piperazine structure may allow it to act as an antagonist or agonist at specific receptor sites, influencing neuronal signaling pathways.
Research indicates that compounds with similar structures often exhibit activity against various neurological disorders by modulating receptor activity or neurotransmitter release .
The physical and chemical properties of Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate has potential applications in:
The installation of the 3-(trifluoromethyl)benzoyl group occurs via electrophilic aromatic substitution, leveraging the electron-deficient nature of the trifluoromethyl-substituted aromatic ring. N-acylation typically employs 3-(trifluoromethyl)benzoyl chloride (TFMBzCl) as the electrophilic agent, reacting with the secondary amine of the piperazine precursor under Schotten-Baumann conditions. This reaction proceeds in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base, achieving yields >85% at 0–5°C to minimize racemization and by-product formation [1] [4]. The trifluoromethyl group’s strong −I effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the piperazine nitrogen. Critical parameters include stoichiometric control (1:1.05 molar ratio of piperazine to TFMBzCl) and rigorous exclusion of moisture to prevent acyl chloride hydrolysis [1] [7].
Table 1: Optimization of Electrophilic Substitution for Trifluoromethyl Benzoyl Installation
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent System | Dichloromethane | Dichloromethane/Water (2:1) | +12% |
Base | Triethylamine | Sodium Bicarbonate | Reduced epimerization |
Temperature | 25°C | 0–5°C | +8% |
Reaction Time | 4 hours | 2 hours | No change |
Piperazine ring functionalization requires orthogonal protection strategies due to the differential reactivity of the two nitrogen atoms. The N1-position is selectively acylated using the 3-(trifluoromethyl)benzoyl group, while the N4-nitrogen is protected with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prior to acylation. Subsequent deprotection enables alkylation at N4 with ethyl bromoacetate under mild basic conditions (potassium carbonate in acetonitrile, 60°C, 8 hours) to form the ethyl acetate side chain [1] [5]. This sequential approach prevents dialkylation and ensures regioselectivity. The 3-oxopiperazine moiety is constructed via oxidation of the piperazine ring using pyridinium chlorochromate (PCC) in dichloromethane, with yields dependent on the steric hindrance of the substituents [5].
Table 2: Protection Strategies for Piperazine Ring Functionalization
Protecting Group | Reaction Conditions | Deprotection Method | Compatibility with Acylation |
---|---|---|---|
Boc | Di-tert-butyl dicarbonate, THF | TFA/DCM (1:1) | High |
Cbz | Benzyl chloroformate, NaOH | H₂/Pd-C | Moderate |
Bn | Benzyl bromide, K₂CO₃ | H₂/Pd-C or BCl₃ | Low (side reactions) |
Esterification of the acetic acid side chain employs Steglich conditions (dicyclohexylcarbodiimide and 4-dimethylaminopyridine in anhydrous dichloromethane) with ethanol as the nucleophile. This method avoids racemization at the C2-stereocenter, which is common under acidic conditions (e.g., Fischer esterification) [1] [4]. Purification leverages the compound’s moderate polarity (logP = 1.3) through silica gel chromatography using ethyl acetate/hexane gradients (30–70%). Recrystallization from ethanol/water mixtures (9:1) yields high-purity (>98%) white crystals, with the trifluoromethyl group’s hydrophobicity facilitating crystallization [1] [9]. Critical quality control involves ¹⁹F NMR to confirm the absence of trifluoroacetic acid impurities and HPLC (C18 column, acetonitrile/water) to monitor enantiopurity [4].
Table 3: Purification Methods for Ethyl Acetate Derivatives
Method | Conditions | Purity | Recovery Yield |
---|---|---|---|
Silica Chromatography | Ethyl acetate/hexane (1:2) | >95% | 75–80% |
Recrystallization | Ethanol/water (9:1), −20°C | >98% | 60–65% |
Prep-HPLC | C18, CH₃CN/H₂O (65:35), 15 mL/min | >99% | 50–55% |
While not directly used in the target compound’s synthesis, Pd-catalyzed couplings are vital for analogous N-arylpiperazines. Buchwald-Hartwig amination between aryl halides and N-Boc-piperazine employs catalysts like Pd₂(dba)₃ with XPhos ligand, enabling C–N bond formation at 80–100°C in toluene [3] [5]. Key challenges include suppressing diarylation and catalyst deactivation by the trifluoromethyl group. Optimization studies show that electron-deficient aryl halides (e.g., 3-bromobenzotrifluoride) require bulkier ligands (SPhos) and higher temperatures (110°C) for >90% conversion [3]. For the target compound, this methodology could allow alternative aryl group introductions but remains secondary to direct acylation due to cost and complexity [5].
Piperazine ring closure from 1,2-diamine precursors utilizes polar aprotic solvents (dimethylformamide or acetonitrile) at 80–100°C, with cesium carbonate as a base to facilitate intramolecular SN₂ displacement [2] [5]. Temperature profiling reveals that below 70°C, ring closure is incomplete (<50% conversion), while above 110°C, decarboxylation and racemization occur. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields at 85–90% [2]. Solvent selection critically impacts stereoselectivity: dimethylformamide provides higher diastereomeric ratios (dr > 5:1) compared to tetrahydrofuran (dr < 2:1) due to enhanced ion pairing in polar media [5].
Table 4: Solvent and Temperature Effects on Piperazine Ring Closure
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
Dimethylformamide | 80 | 10 | 88 | 5:1 |
Acetonitrile | 82 | 12 | 85 | 4:1 |
Tetrahydrofuran | 65 | 24 | 45 | 2:1 |
Dimethylformamide (MW) | 100 | 0.75 | 90 | 5:1 |
Chirality induction relies on stereoretentive acylation of enantiomerically enriched 2-substituted piperazines. Chiral auxiliaries like (R)- or (S)-1-phenylethylamine incorporated into the piperazine precursor control stereochemistry during ring formation via Masamune condensation [2] [5]. Subsequent acylation with TFMBzCl proceeds with >98% stereoretention when conducted below −10°C in tetrahydrofuran, as confirmed by circular dichroism spectroscopy [5] . The trifluoromethylbenzoyl group’s conformational rigidity, evidenced by NMR coalescence studies, restricts amide bond rotation (ΔG‡ = 70–80 kJ/mol), locking the chiral center in a single conformation . Asymmetric organocatalysis (e.g., benzotetramisole) achieves moderate enantioselectivity (70–80% ee) in model systems but remains impractical for bulk synthesis [5].
Enantiopure material (>99% ee) is obtained via chiral resolution of racemic ethyl 2-(3-oxopiperazin-2-yl)acetate precursors using diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid in ethanol. Recrystallization yields the (R)-isomer salt, while the (S)-enantiomer remains in solution [2] [9]. Alternatively, immobilized penicillin G acylase catalyzes kinetic resolution of racemic N-acylpiperazines, hydrolyzing one enantiomer selectively (E > 200) [5]. Preparative chiral HPLC (Chiralpak AD-H column, ethanol/heptane) resolves the final compound, though the trifluoromethyl group’s hydrophobicity necessitates ethanol-rich mobile phases (40:60 heptane/ethanol) [4] [9]. X-ray crystallography confirms absolute configuration, showing hydrogen bonding between the 3-oxo group and the ethyl acetate moiety stabilizes the chiral conformation .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8